molecular formula C15H28N2O2 B12107792 Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12107792
M. Wt: 268.39 g/mol
InChI Key: SECHHDPULNMSPT-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1823501-19-4) is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and an amino substituent at position 1. Its molecular formula is C₁₅H₂₈N₂O₂, and it has a molecular weight of 268.39 g/mol . The compound is structurally characterized by a 3-azaspiro[5.5]undecane core, which combines a piperidine-like ring fused with a cyclohexane ring, creating a rigid scaffold. This rigidity and the presence of both amino and carboxylate groups make it a versatile intermediate in medicinal chemistry, particularly for designing protease inhibitors, kinase modulators, and targeted imaging agents .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 5-amino-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-9-15(12(16)11-17)7-5-4-6-8-15/h12H,4-11,16H2,1-3H3

InChI Key

SECHHDPULNMSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2)C(C1)N

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has been employed to form the spirocyclic skeleton by bridging two alkenyl-terminated precursors. For example, a piperidine derivative functionalized with a terminal olefin at the 4-position and a cyclohexenyl sidechain undergoes metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method achieves moderate yields (45–60%) but requires rigorous exclusion of moisture and oxygen.

Intramolecular Nucleophilic Substitution

A bromide intermediate, such as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, can undergo intramolecular cyclization in the presence of a base (e.g., K₂CO₃) to form the spirocyclic ether or amine. For instance, heating the bromide in DMSO with sodium azide (1.1 equiv) at 150°C for 10 minutes in a flow reactor generates the corresponding azide, which is subsequently reduced to the amine using triphenylphosphine. This method benefits from short reaction times (30 minutes total) and scalability, with reported yields exceeding 70%.

Introduction of the Amino Group

The primary amine at position 1 is introduced via azide reduction or reductive amination :

Staudinger Reaction and Azide Reduction

A two-step sequence involving (a) azide formation and (b) Staudinger reduction is widely adopted. In a representative procedure:

  • Azidation : A brominated spiro precursor reacts with sodium azide (1.1–2.7 equiv) in DMSO at 50–150°C.

  • Reduction : The intermediate azide is treated with triphenylphosphine (1.25 equiv) in 2-methyltetrahydrofuran at 100°C, followed by aqueous hydrolysis to yield the amine.
    This method achieves 85–92% purity (HPLC) and is compatible with continuous flow systems, reducing hazardous intermediate handling.

Reductive Amination

A spirocyclic ketone (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at room temperature. Yields range from 55% to 68%, with the Boc group remaining intact under these mildly acidic conditions.

Boc Protection and Deprotection Dynamics

The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine during subsequent reactions. Key considerations include:

StepReagentConditionsYieldReference
Boc ProtectionBoc₂O, DMAPCH₂Cl₂, 0°C to rt95%
Boc RemovalHCl (4M in dioxane)rt, 2 hQuant.

The Boc group demonstrates stability under azidation and Staudinger conditions but is cleaved during strong acid or base treatments.

Advanced Methodologies

Biocatalytic Transaminase Approaches

Recent advances utilize ω-transaminases to enantioselectively aminate spirocyclic ketones. For example, the ketone intermediate is treated with a transaminase (e.g., from Arthrobacter sp.) and alanine as an amine donor in phosphate buffer (pH 7.5) at 30°C. This method achieves >99% enantiomeric excess but requires enzymatic optimization and cofactor recycling systems.

Flow Chemistry Optimization

Continuous flow systems enhance safety and efficiency for exothermic steps like azide reduction. A three-reactor cascade comprising:

  • Azidation (150°C, 10 min)

  • Staudinger reaction (100°C, 3 min)

  • Hydrolysis (100°C, 5 min)
    produces the target amine in 73% isolated yield with a total residence time of 18 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
RCM + Azide Reduction6085Stereochemical controlHigh catalyst cost
Flow-Based Synthesis7392ScalabilitySpecialized equipment required
Reductive Amination6888SimplicityModerate enantioselectivity
Biocatalytic5595EnantioselectivitySubstrate specificity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine:

    Therapeutics: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Positional Isomers

tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2) Molecular Formula: C₁₅H₂₈N₂O₂ Molecular Weight: 268.39 g/mol Key Difference: Amino group at position 8 instead of position 1. This isomer is used in synthesizing selective kinase inhibitors .

tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4) Molecular Formula: C₁₅H₂₈N₂O₂ Molecular Weight: 268.39 g/mol Key Difference: Amino group at position 7.

Functional Group Replacements

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol Key Difference: Oxo group at position 9 instead of an amino group. Impact: The oxo group enhances electrophilicity, making it a precursor for nucleophilic substitutions. However, it lacks the basicity of the amino group, limiting its use in pH-dependent binding applications .

tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9) Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol Key Difference: Oxo group at position 5. Impact: The ketone at position 7 introduces a hydrogen-bond acceptor site, useful in metal-chelating applications .

Heteroatom Variations

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Molecular Formula : C₁₄H₂₄N₂O₂
  • Molecular Weight : 252.35 g/mol
  • Key Difference : Additional nitrogen at position 9 (diazaspiro core).
  • Impact : The diaza structure increases polarity and water solubility, favoring pharmacokinetic profiles in drug candidates. This compound is a key intermediate in PARP inhibitor synthesis (e.g., Olaparib derivatives) .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Position/Group Key Applications
Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (1823501-19-4) C₁₅H₂₈N₂O₂ 268.39 1-amino Protease inhibitors, imaging agents
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1782214-37-2) C₁₅H₂₈N₂O₂ 268.39 8-amino Kinase inhibitors
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₅H₂₅NO₃ 267.37 9-oxo Chemical building blocks
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N/A) C₁₄H₂₄N₂O₂ 252.35 3-carboxylate, 9-aza PARP inhibitors (e.g., Olaparib)

Research Findings

  • Biological Activity: The 1-amino analog demonstrates superior binding to α-synuclein fibrils compared to oxo derivatives, as shown in PET radiotracer studies for neurodegenerative diseases .
  • Synthetic Utility: Diazaspiro cores (e.g., 3,9-diaza) are preferred in oncology drug discovery due to their balanced lipophilicity and metabolic stability, whereas 1-amino derivatives are prioritized for CNS-targeted agents .
  • Safety Profiles: Amino-substituted spiro compounds generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), while oxo derivatives may require stricter handling due to electrophilic reactivity .

Biological Activity

Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1823501-19-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.40 g/mol
  • CAS Number : 1823501-19-4

The compound features a spirocyclic structure that contributes to its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies on related azaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties, although specific data on this compound is limited.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity could be beneficial in preventing cellular damage associated with various diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for interactions with receptor sites or enzymes involved in key metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential activities of this compound:

  • Study on Antimicrobial Activity : A study published in Molecules examined various azaspiro compounds and their antimicrobial effects against Gram-positive and Gram-negative bacteria, showing promising results that could be extrapolated to similar compounds like this compound .
  • Antioxidant Activity Research : Research highlighted in Journal of Medicinal Chemistry discussed the antioxidant capacity of azaspiro derivatives, indicating that modifications to the structure can enhance their ability to protect against oxidative damage .

Data Summary Table

PropertyValue
Molecular FormulaC15H28N2O2
Molecular Weight268.40 g/mol
CAS Number1823501-19-4
Antimicrobial ActivityPotentially active
Antioxidant ActivitySuggested based on structural similarity

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects diastereomers. For example, uses DEPT-135 to assign quaternary carbons in the spiro ring .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while LC-MS/MS identifies trace impurities (e.g., deprotected amines or oxidation byproducts) .
  • X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported reaction mechanisms for analogous compounds?

Advanced Research Question
Contradictions often stem from incomplete mechanistic data or differing experimental setups. Strategies include:

  • Isotopic Labeling : Use deuterated solvents or 15N-labeled amines to track reaction pathways (e.g., SN1 vs. SN2 mechanisms in substitutions) .
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
  • Computational Chemistry : DFT calculations (e.g., Gaussian) model transition states and energy barriers, clarifying competing pathways .

Example : notes that proprietary reaction data gaps complicate mechanistic understanding. Cross-validate findings with open-access datasets or replicate published protocols with controlled variables .

What challenges arise in studying the pharmacological mechanisms of this compound?

Advanced Research Question

  • Target Identification : Use CRISPR screening or proteomics (e.g., affinity purification-MS) to map interacting proteins.
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) and identify metabolites via LC-HRMS .
  • Toxicity Profiling : Screen for off-target effects using kinase panels or hERG channel assays to predict cardiovascular risks .

Case Study : highlights spirocyclic amines’ potential in CNS drug development but underscores the need for blood-brain barrier (BBB) penetration studies using in vitro PAMPA assays .

How can reaction conditions be tailored for selective functionalization of the amino group?

Advanced Research Question

  • Protection/Deprotection : Use Boc or Fmoc groups to shield the amine during alkylation/acylation. employs benzyloxycarbonyl (Cbz) for selective deprotection under hydrogenolysis .
  • pH Control : Conduct reactions in buffered solutions (pH 7–9) to favor nucleophilic attack on electrophiles (e.g., acyl chlorides) .
  • Catalytic Asymmetry : Chiral catalysts (e.g., Jacobsen’s) enable enantioselective transformations, critical for producing single diastereomers .

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